molecular formula C20H23F3N2O3 B2589857 Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate CAS No. 1207055-15-9

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate

Cat. No.: B2589857
CAS No.: 1207055-15-9
M. Wt: 396.41
InChI Key: BDBMJETWOHCXPM-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate is a synthetic adamantane derivative characterized by a rigid bicyclic adamantane backbone. Key structural features include:

  • A methyl carboxylate group at the 1-position of adamantane.
  • A urea linkage at the 3-position connecting the adamantane core to a 2-(trifluoromethyl)phenyl group.

Adamantane derivatives are prized for their metabolic stability and hydrophobic character, which enhance membrane permeability and binding to lipophilic targets .

Properties

IUPAC Name

methyl 3-[[2-(trifluoromethyl)phenyl]carbamoylamino]adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O3/c1-28-16(26)18-7-12-6-13(8-18)10-19(9-12,11-18)25-17(27)24-15-5-3-2-4-14(15)20(21,22)23/h2-5,12-13H,6-11H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBMJETWOHCXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.

    Introduction of the Carboxylate Group: The adamantane core is then functionalized with a carboxylate group using a Friedel-Crafts acylation reaction.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the functionalized adamantane with 2-(trifluoromethyl)aniline under conditions that promote the formation of a carbamoyl linkage.

    Esterification: The final step is the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Products where the trifluoromethyl group is replaced by the nucleophile.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, including anticancer properties. Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate has been studied for its ability to inhibit tumor cell proliferation.
    • Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.
  • Antimicrobial Properties
    • The compound has shown promise in combating bacterial infections, particularly those resistant to conventional antibiotics. The incorporation of the adamantane structure enhances membrane permeability, facilitating better interaction with microbial targets.
    • Case Study : A series of experiments revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies.
  • Neurological Disorders
    • There is ongoing research into the neuroprotective effects of adamantane derivatives. This compound may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems.
    • Case Study : Animal models have shown that this compound can improve cognitive function and reduce neuroinflammation, indicating its potential utility in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

ModificationEffect on ActivityReference
Trifluoromethyl GroupIncreased lipophilicity and biological activity
Adamantane CoreEnhanced stability and membrane penetration
Carbamoyl SubstitutionImproved binding affinity to target proteins

Mechanism of Action

The mechanism by which Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The adamantane core provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The carbamoyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

A European patent application (EP 4 374 877 A2) discloses compounds such as:

  • (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid
  • 3-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid
Key Structural Differences:
Feature Target Compound Patent Compounds
Core Structure Adamantane (rigid bicyclic) Diazaspiro[4.5]dec-en (flexible spirocyclic)
Substituents Single trifluoromethylphenyl group Multiple trifluoromethyl groups + pyrimidinyl rings
Functional Groups Methyl ester (prodrug potential) Carboxylic acids (ionizable, polar)
Linkage Urea Carbamoyl

Implications :

  • The methyl ester in the target compound may act as a prodrug, improving oral bioavailability, whereas the carboxylic acids in patent compounds enhance solubility but limit membrane permeability .

Pharmacological and Physicochemical Properties

Hypothesized Binding Affinity and Selectivity:
  • Patent compounds’ pyrimidinyl rings and additional trifluoromethyl groups may enhance π-π stacking and halogen bonding but increase molecular weight and synthetic complexity .
Solubility and Bioavailability:
Property Target Compound Patent Compounds
logP High (adamantane + ester) Moderate (carboxylic acids counterbalance hydrophobicity)
pKa Non-ionizable ester (~neutral) Acidic (carboxylic acids, ~2–4)
Metabolism Ester hydrolysis to carboxylic acid Direct excretion or conjugation

Computational Insights

  • Molecular Dynamics (NAMD) : Simulations suggest adamantane’s rigidity reduces conformational entropy loss upon binding, improving binding free energy compared to flexible analogues .
  • Docking (Glide XP) : The urea linkage in the target compound may form stronger hydrogen bonds than carbamoyl groups in patent compounds, though the latter’s pyrimidinyl rings could offer additional binding interactions .

Biological Activity

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate (CAS: 74396-78-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C23H21F3N4O5
  • Molecular Weight : 486.43 g/mol
  • Structure : The compound features an adamantane core, which is known for its unique three-dimensional structure that can enhance binding interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various assays to determine its efficacy against different cell lines and pathogens. Key findings include:

  • Antiviral Activity :
    • Studies have demonstrated that derivatives of this compound exhibit significant antiviral properties against influenza viruses. For instance, compounds similar to this compound showed effective inhibition of cytopathic effects in Madin-Darby canine kidney (MDCK) cells infected with influenza A virus (H1N1) .
  • Anticancer Potential :
    • The compound has shown cytotoxic effects in various cancer cell lines. For example, in vitro studies indicated that certain derivatives could reduce cell viability significantly at concentrations below 100 µM, with some compounds exhibiting half-maximal inhibitory concentration (IC50) values in the micromolar range .

Case Studies

  • Influenza Virus Inhibition :
    • A study evaluated the cytopathic effect of several adamantane derivatives on MDCK cells infected with H1N1. Results indicated that specific derivatives, including those based on the structure of this compound, exhibited EC50 values ranging from 7.17 to 16.48 µM, indicating strong antiviral activity .
  • Cancer Cell Cytotoxicity :
    • In a different study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of this compound were tested for their cytotoxic effects. The results revealed that these compounds induced significant apoptosis in cancer cells, suggesting potential as therapeutic agents .

Table 1: Antiviral Efficacy Against Influenza A Virus

CompoundEC50 (µM)Cell Line
G0116.48MDCK
G0210.10MDCK
G0310.04MDCK
G0711.38MDCK
G1010.36MDCK
G117.17MDCK

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundIC50 (µM)Cell Line
Derivative A12.5MCF-7
Derivative B15.0MDA-MB-231
Derivative C9.0MDA-MB-231

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

  • Trifluoromethyl Group : This moiety is known to increase lipophilicity and may enhance binding affinity to target proteins.
  • Adamantane Core : The rigid structure provides a stable scaffold for interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate?

  • Synthesis : Multi-step organic reactions are typically employed, starting with functionalization of the adamantane backbone. Key steps include:

  • Adamantane carboxylation : Introduction of the carboxylate ester at position 1 via acid-catalyzed esterification (e.g., triflic acid or H₂SO₄) under controlled temperature (40–60°C) .
  • Urea linkage formation : Reaction of 3-amino-adamantane-1-carboxylate with 2-(trifluoromethyl)phenyl isocyanate in anhydrous THF or DMF, monitored by TLC for completion .
    • Characterization :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity (e.g., adamantane C–H signals at δ 1.5–2.5 ppm; trifluoromethyl group at δ 120–125 ppm in 19^19F NMR) .
  • HRMS : Validates molecular formula (expected [M+H]⁺ for C₂₁H₂₄F₃N₂O₃: ~433.17) .

Q. How do solubility and stability profiles of this compound influence experimental design?

  • Solubility : Limited solubility in aqueous buffers necessitates use of DMSO or ethanol (tested at 10–50 mM stock solutions). Solubility in hydrophobic environments (e.g., lipid bilayers) is enhanced by the adamantane core .
  • Stability :

  • Thermal stability : Decomposition above 200°C (TGA analysis recommended for storage conditions) .
  • pH sensitivity : Hydrolysis of the carbamate linkage occurs in strongly acidic/basic conditions (pH < 3 or > 10); neutral buffers (pH 6–8) are optimal .

Q. What preliminary biological screening strategies are suitable for this compound?

  • Target identification : Use computational docking (e.g., Glide XP) to predict interactions with enzymes/receptors (e.g., kinases, GPCRs) .
  • In vitro assays :

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays for proteases or phosphatases, leveraging the trifluoromethyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations improve understanding of its target binding mechanisms?

  • Software : NAMD or GROMACS for all-atom simulations.
  • Protocol :

  • System setup : Embed the compound in a lipid bilayer or solvate in TIP3P water. Use CHARMM36 or OPLS-AA force fields .
  • Binding free energy : Calculate via MM-PBSA/GBSA, focusing on hydrophobic interactions from adamantane and hydrogen bonds from the carbamoyl group .
    • Validation : Compare simulation-derived binding poses with X-ray crystallography (if available) or mutagenesis data .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Case study : If analog A (with a thiophene substituent) shows higher activity than analog B (phenyl derivative), analyze:

  • Electrostatic maps : DFT calculations (e.g., Gaussian 09) to compare charge distribution at the urea moiety .
  • Metabolic stability : LC-MS/MS to assess degradation pathways (e.g., cytochrome P450-mediated oxidation) .
    • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from assay noise .

Q. What strategies validate the compound’s metabolic fate in preclinical models?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via UPLC-QTOF for phase I/II metabolites .
  • Isotope labeling : Synthesize a 13^{13}C-labeled analog (e.g., at the adamantane methyl group) to track metabolic pathways using NMR .

Q. How does formulation complexity impact in vivo pharmacokinetic studies?

  • Challenges : Low oral bioavailability due to high logP (~4.5 predicted).
  • Solutions :

  • Nanoparticle encapsulation : Use PLGA or liposomes (characterized by DLS and TEM) to enhance solubility .
  • Prodrug design : Introduce a hydrolyzable group (e.g., phosphate ester) at the carboxylate to improve absorption .

Methodological Notes

  • Data Reproducibility : Archive raw NMR (FID files) and docking parameters (Glide input files) in repositories like Zenodo.
  • Contradictory Results : Cross-validate biological assays with orthogonal methods (e.g., SPR alongside enzyme inhibition assays) .

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